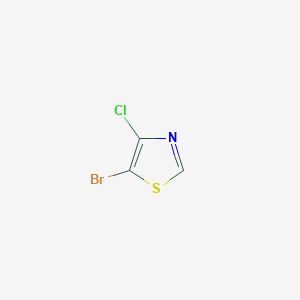

5-Bromo-4-chlorothiazole

Description

Significance of Halogenated Thiazole (B1198619) Scaffolds in Organic Synthesis

Halogenated thiazole scaffolds are of considerable importance in organic synthesis due to their wide range of applications. The thiazole ring itself is a key structural motif found in numerous biologically active compounds, including pharmaceuticals and natural products. frontiersin.orgnih.gov The introduction of halogen atoms to the thiazole core further enhances its utility as a synthetic intermediate.

The carbon-halogen bonds in these scaffolds provide reactive sites for various chemical transformations. For instance, they can readily participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the introduction of diverse substituents. vulcanchem.comresearchgate.net This versatility enables the construction of complex molecular architectures with tailored properties.

Furthermore, halogenated thiazoles are prevalent in medicinal chemistry. The thiazole nucleus is a component of many FDA-approved drugs and is known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. frontiersin.orgnih.govmdpi.com The presence of halogens can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Academic Importance of 5-Bromo-4-chlorothiazole as a Chemical Entity

This compound holds specific academic importance due to its distinct reactivity profile. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic systems, enabling sequential and site-selective modifications of the thiazole ring. researchgate.net This feature is highly valuable for the systematic development of new compounds and for structure-activity relationship (SAR) studies in drug discovery.

The compound serves as a crucial starting material for the synthesis of various substituted thiazoles. For example, the bromine at the 5-position can be selectively displaced or involved in coupling reactions, leaving the chlorine at the 4-position available for subsequent transformations. researchgate.net This stepwise functionalization is a powerful tool for creating molecular diversity from a single, readily available precursor.

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₃HBrClNS |

| Molecular Weight | 198.47 g/mol |

| IUPAC Name | 5-Bromo-4-chloro-1,3-thiazole |

| SMILES | C1=NC(=C(S1)Br)Cl |

| InChI Key | XOUJGSKPFJJHTE-UHFFFAOYSA-N |

Data sourced from available chemical databases. vulcanchem.com

Overview of Research Trajectories for this compound

Current research involving this compound is focused on several key areas. One major trajectory is its use as a versatile intermediate in the synthesis of novel bioactive molecules. vulcanchem.com Researchers are exploring its application in the development of new therapeutic agents, leveraging the halogenated thiazole scaffold to design compounds with potential applications in oncology and infectious diseases. vulcanchem.comvulcanchem.com

Another significant research direction involves the development of new synthetic methodologies that utilize this compound. This includes the exploration of novel catalytic systems for more efficient and selective cross-coupling reactions. The aim is to expand the synthetic toolbox available to organic chemists for the modification of this and similar heterocyclic systems.

Furthermore, there is ongoing interest in the synthesis of functional materials based on thiazole derivatives. The unique electronic properties of the thiazole ring, which can be tuned by substitution, make it an attractive component for organic electronic materials. Research in this area explores the incorporation of this compound-derived units into polymers and other materials for applications in fields such as nanoelectronics. chemrxiv.org

The table below outlines some of the key research applications of this compound and related halogenated thiazoles:

| Research Area | Application |

| Medicinal Chemistry | Synthesis of kinase inhibitors, antimicrobial agents. vulcanchem.com |

| Agrochemicals | Formulation of fungicides and herbicides. chemimpex.com |

| Materials Science | Development of organic electronic materials. chemrxiv.org |

| Organic Synthesis | Versatile building block for complex molecule synthesis. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C3HBrClNS |

|---|---|

Molecular Weight |

198.47 g/mol |

IUPAC Name |

5-bromo-4-chloro-1,3-thiazole |

InChI |

InChI=1S/C3HBrClNS/c4-2-3(5)6-1-7-2/h1H |

InChI Key |

XOUJGSKPFJJHTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(S1)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 4 Chlorothiazole

Deamination Reactions of 2-Amino-5-bromo-4-chlorothiazole Precursors

The conversion of an amino group on the thiazole (B1198619) ring to a halogen via diazotization, commonly known as the Sandmeyer reaction, represents a viable synthetic strategy. While direct synthesis of 5-bromo-4-chlorothiazole from a corresponding 2-amino precursor is not extensively detailed, the principles are well-established for related thiazole derivatives. acs.org This method typically involves treating a 2-aminothiazole (B372263) with a nitrite (B80452) source, such as n-butyl nitrite or sodium nitrite, in the presence of a copper halide. acs.orgnih.gov

For instance, the synthesis of 2-bromothiazole (B21250) derivatives from 2-aminothiazoles has been achieved in high yields using reagents like copper(II) bromide and tert-butyl nitrite. nih.gov A similar strategy is employed in the synthesis of 2-bromo-4-chlorothiazole-5-carboxylic acid, where a 2-amino group is replaced by bromine through treatment with sodium nitrite and hydrobromic acid. vulcanchem.com This diazotization-bromination sequence effectively converts the stable amino group into the desired halogen. vulcanchem.com The general applicability of this reaction to arenes and heterocycles suggests its potential for producing this compound from a 2-amino-4-chloro-5-bromothiazole precursor, although the stability of this specific precursor could be a limiting factor. acs.orgacs.org

Strategies Involving Halogenation of Thiazole Rings

Direct halogenation of the thiazole ring is a fundamental approach to introducing chloro and bromo substituents. The success of this strategy hinges on controlling the regioselectivity of the reaction to achieve the desired 4-chloro-5-bromo substitution pattern.

Efficient and regioselective halogenation of 2-aminothiazole derivatives can be achieved under mild conditions using copper(II) halides. nih.govnih.govacs.org Specifically, the reaction of a 2-aminothiazole with copper(II) bromide (CuBr₂) in acetonitrile (B52724) at room temperature leads to selective bromination at the 5-position. nih.gov Similarly, chlorination can be directed to the same position using copper(II) chloride (CuCl₂), although gentle heating may be required. nih.gov

This regioselectivity provides a potential two-step pathway to the this compound core. A suitably substituted thiazole could first be chlorinated at the 4-position, followed by a selective bromination at the 5-position. The electron-withdrawing nature of the chlorine atom at C4 would further direct the incoming electrophilic bromine to the C5 position. The choice of halogenating agent is critical; for example, while CuBr₂ provides high selectivity for the 5-position, the use of molecular bromine (Br₂) can lead to di-substituted products. acs.org

Table 1: Regioselective Halogenation of 2-Amino-1,3-Thiazole Derivatives This table summarizes findings from studies on regioselective halogenation, demonstrating the principle that could be applied to synthesize the this compound core.

| Precursor | Reagent | Position of Halogenation | Product Type | Reference |

| 2-Aminothiazole derivative | CuBr₂ | 5 | 5-Bromo-2-aminothiazole derivative | nih.gov |

| 2-Aminothiazole derivative | CuCl₂ | 5 | 5-Chloro-2-aminothiazole derivative | nih.gov |

| 2-Aminothiazole derivative | CuBr₂ / n-butyl nitrite | 2 and 5 | Dibromo derivative | acs.orgnih.gov |

The synthesis of specific bromothiazoles can be achieved by first creating a polybrominated intermediate followed by a selective debromination step. acs.orgacs.org This approach has been used to produce a complete family of bromothiazoles, including mono-, di-, and tri-brominated species, often without the use of elemental bromine. acs.orgresearchgate.net The debromination is typically accomplished via a bromine-lithium exchange reaction using an organolithium reagent, followed by quenching with a proton source like water. acs.org

While this method has been extensively used for producing various bromothiazoles, its application to generate a mixed halogenated species like this compound would require a carefully chosen polyhalogenated precursor. acs.orgresearchgate.net For example, starting with 2,5-dibromo-4-chlorothiazole, a selective debromination at the 2-position would be required. The success of such a strategy depends entirely on the relative reactivity of the different halogen atoms towards the organolithium reagent. rsc.org

Regioselective Halogenation Approaches for Thiazoles

Metalation and Halogen-Lithium Exchange Reactions on Polyhalogenated Thiazoles

Metal-halogen exchange is a powerful tool in organometallic chemistry for creating functionalized heterocycles. wikipedia.orgthieme-connect.de This reaction involves treating an organic halide with an organolithium reagent, such as n-butyllithium, to replace the halogen atom with a lithium atom. wikipedia.org The resulting lithiated intermediate can then be quenched with an electrophile to introduce a new substituent.

In the context of polyhalogenated thiazoles, the selectivity of the metal-halogen exchange is crucial. rsc.org Research on 2,4,5-tribromothiazole (B1600981) shows that when treated with one equivalent of n-butyllithium, the bromine atom at the 5-position is the most reactive and is preferentially exchanged for lithium. rsc.org Similarly, for 2,5-dibromo-4-chlorothiazole, reaction with n-butyllithium in THF at -78°C occurs selectively at the 5-position. rsc.org This high reactivity of the 5-bromo substituent presents a challenge for synthesizing this compound via this route, as it is the position where the bromine atom needs to be retained. A direct lithiation of 2,4-dichlorothiazole, followed by quenching with a brominating agent, offers an alternative pathway, as deprotonation occurs selectively at the 5-position. rsc.org

Table 2: Reactivity of Polyhalogenated Thiazoles in Halogen-Lithium Exchange This table highlights the site of preferential reaction in polyhalogenated thiazoles, which is a key consideration for synthetic planning.

| Starting Material | Reagent | Primary Site of Reaction | Resulting Intermediate | Reference |

| 2,4,5-Tribromothiazole | n-BuLi (1 equiv) | 5-position | 2,4-Dibromo-5-lithiothiazole | rsc.org |

| 2,5-Dibromo-4-chlorothiazole | n-BuLi | 5-position | 2-Bromo-4-chloro-5-lithiothiazole | rsc.org |

| 2,4-Dichlorothiazole | LiNPr₂ⁱ | 5-position | 2,4-Dichloro-5-lithiothiazole | rsc.org |

Exploration of Novel Synthetic Routes to Access the this compound Core

Modern synthetic chemistry continues to explore novel and efficient methods for constructing complex heterocyclic systems. While direct, novel syntheses specifically for this compound are not widely published, related methodologies for building substituted thiazole cores indicate potential avenues of exploration. mdpi.com

One such approach involves the multi-step synthesis of functionalized thiazoles starting from simple acyclic precursors. For example, a patented three-step process for 2-bromo-4-chlorothiazole-5-carboxylic acid begins with a one-pot cyclization reaction to form a 2-aminothiazole-4-carboxylate intermediate. vulcanchem.com This is followed by chlorination and a subsequent diazotization-bromination to install the final halogen pattern. vulcanchem.com Adapting such a building-block approach could provide a flexible route to the this compound core by modifying the starting materials and the sequence of halogenation steps.

Furthermore, novel syntheses of complex molecules containing a thiazole ring, such as thiazolo[4,5-c]quinolines, have been developed starting from precursors like ethyl 2-bromo-5-chlorothiazole-4-carboxylate. nih.gov These advanced synthetic routes demonstrate the utility of highly functionalized thiazoles as key intermediates in the construction of larger, biologically relevant molecules. mdpi.comresearchgate.net

Reactivity and Advanced Chemical Transformations of 5 Bromo 4 Chlorothiazole

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for modifying 5-bromo-4-chlorothiazole. The electron-withdrawing nature of the thiazole (B1198619) ring, coupled with the presence of two halogen leaving groups, facilitates the attack of nucleophiles.

Regioselectivity of Halogen Displacement in Thiazole Systems

In dihalogenated thiazoles like this compound, the position of nucleophilic attack is highly dependent on the reaction conditions and the nature of the nucleophile. Generally, the bromine at the C5 position is more readily displaced than the chlorine at the C4 position. This is attributed to the greater stability of the intermediate formed upon nucleophilic attack at C5. The sulfur atom in the thiazole ring can better stabilize the negative charge in the Meisenheimer complex at this position.

However, the reactivity can be influenced by the substituents present on the thiazole ring. For instance, in 2,5-dibromo-4-chlorothiazole, treatment with n-butyl lithium in THF at low temperatures leads to selective bromine-lithium exchange at the 5-position. rsc.orgrsc.org This allows for the introduction of various electrophiles at this site, yielding 2-bromo-4-chloro-5-substituted thiazoles. rsc.orgrsc.org Interestingly, when the reaction is performed in diethyl ether, both the 2- and 5-bromo atoms show reactivity. rsc.orgrsc.org

Influence of Halogen Substituents on Reaction Pathways

The nature of the halogen substituents significantly impacts the reaction pathways in nucleophilic substitution reactions. The C-Br bond is generally weaker than the C-Cl bond, making bromide a better leaving group. This inherent difference in reactivity allows for selective transformations. For example, in 5-bromo-2-chlorothiazole (B1280334), nucleophilic substitution preferentially occurs at the 5-position, where the bromine is located.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Mediated Coupling Strategies (e.g., Stille Reaction with Halothiazoles)

Palladium catalysts are widely employed in cross-coupling reactions involving halothiazoles. mdpi.comresearchgate.net The Stille reaction, which couples an organotin compound with an organic halide, has proven effective for the functionalization of thiazole systems. wikipedia.orgchemistryscore.com In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited for regioselective cross-coupling.

Systematic studies on the Stille cross-coupling of 2-phenylthiazoles have shown that the reactivity of the 4- and 5-positions is influenced by the nature of the halogen and the organotin reagent. thieme-connect.dethieme-connect.com Generally, iodides are more reactive than bromides, which are in turn more reactive than chlorides. thieme-connect.de This allows for programmed, stepwise functionalization of polyhalogenated thiazoles. For instance, a Stille coupling could be performed at the more reactive C-Br bond at the 5-position, followed by a subsequent coupling at the less reactive C-Cl bond at the 4-position under more forcing conditions.

| Catalyst System | Coupling Partners | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | This compound, Arylstannane | 5-Aryl-4-chlorothiazole | Varies | thieme-connect.dethieme-connect.com |

| Pd(PPh₃)₄/CuTC | Thiazole sulfone, p-tolylboronic acid | Arylated thiazole | 51 | rsc.org |

Exploration of Other Transition Metal Catalysts for Thiazole Functionalization

While palladium remains a dominant force in cross-coupling chemistry, other transition metals are being explored for the functionalization of thiazoles. nih.govresearchgate.netacs.org Catalytic systems based on nickel, copper, and iron have shown promise in various C-H functionalization and cross-coupling reactions of azoles. researchgate.netmdpi.com

For instance, copper(I) has been used in conjunction with palladium for the C-2 arylation of thiazoles. nih.gov Scandium(III) triflate has been shown to catalyze the coupling of a thiazole sulfone with N-methylindole. rsc.org Iron-catalyzed coupling of a thiazole sulfone with alkenes has also been reported. rsc.org These alternative catalytic systems offer the potential for novel reactivity and selectivity, expanding the toolbox for the synthesis of functionalized thiazoles.

Halogen Dance Reactions in Thiazole Systems

The halogen dance reaction is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. jst.go.jpresearchgate.net This transformation can be a powerful tool for accessing substituted thiazoles that are difficult to prepare by other means. researchgate.netnih.gov

In dihalogenated thiazole systems, the halogen dance typically involves the migration of a halogen from a more acidic position to a less acidic one, driven by the formation of a more stable carbanion intermediate. For example, in 4,5-dihalogenated thiazoles, a base can induce the migration of the halogen at the C5 position. jst.go.jpnih.gov

Recent research has demonstrated long-range halogen dance reactions in certain bithiazole and (thiophenyl)thiazole systems. jst.go.jpnih.gov In these cases, treatment with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), can induce the regioselective migration of a C5-bromo group on one thiazole ring to a position on the adjacent heterocyclic ring. jst.go.jpnih.gov The driving force for this transformation is believed to be the formation of a more stable carbanion. jst.go.jp In some instances, a highly basic phosphazene base like P₄-t-Bu is required to facilitate the reaction, particularly with less acidic substrates. jst.go.jp This methodology provides a unique pathway for the synthesis of complex, polycyclic heteroaromatic compounds. jst.go.jpnih.gov

| Substrate | Base | Product | Yield (%) | Reference |

| 4,5-Dibromo-2,4'-bithiazole | LiHMDS | 4-Bromo-5-(2'-bromothiazol-4'-yl)thiazole | Not specified | jst.go.jp |

| Benzo[b]thiophen derivative | LiHMDS | C2'-bromo substituted product | 65 | jst.go.jp |

| Thiophen-3-yl derivative | LiHMDS | C2'-bromo substituted product | 62 | jst.go.jp |

| Thiophen-2-yl derivative | P₄-t-Bu | 4-Bromo-2-(5-bromothiophen-2-yl)thiazole | 36 | jst.go.jp |

Base-Induced Halogen Migration Mechanisms

Base-induced halogen migration, commonly known as the "halogen dance" (HD) reaction, is a notable transformation in aromatic and heteroaromatic systems. researchgate.net In substituted thiazoles, this reaction facilitates the transfer of a halogen atom from one position to another, often to a thermodynamically more stable position that may be otherwise difficult to functionalize directly. researchgate.netacs.org

The mechanism is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which deprotonates the most acidic proton on the thiazole ring. acs.org The acidity of ring protons is a key factor, and in many thiazole systems, the C5-position is more acidic than the C4-position, favoring initial lithiation at C5. acs.org However, in a substrate like 5-bromo-2-chlorothiazole, deprotonation occurs at the vacant C4-position to generate a lithiated intermediate. thieme-connect.com

This initial lithiated species can then engage in a series of metal-halogen exchange reactions with unreacted starting material. This process creates a cascade of new lithiated and halogenated intermediates. thieme-connect.com The driving force for the migration is the formation of a more stable organolithium species. acs.org For instance, a lithium atom at a less acidic site will preferentially exchange with a halogen at a more acidic site, leading to a thermodynamically favored intermediate where the lithium occupies the more acidic position. acs.org In the case of migrating a bromine atom from the 5-position to the 4-position, the reaction proceeds through a cascade involving intermediates until a stable key intermediate, the 4-bromo-5-lithiated thiazole, is formed. This intermediate is then ready to be trapped by an electrophile. thieme-connect.com

Positional Isomerization Through Halogen Dance

The halogen dance reaction serves as a powerful tool for achieving positional isomerization of halogens on the thiazole ring. This method effectively creates a new reactive center at a position that might have been inaccessible through classical substitution methods. thieme-connect.com A prime example is the transformation of 5-bromo-2-chlorothiazole into various 5-substituted 4-bromo-2-chlorothiazoles. thieme-connect.com

In this one-pot reaction, treating 5-bromo-2-chlorothiazole with LDA does not simply lead to lithiation at the 4-position. Instead, it initiates the halogen dance cascade, resulting in the migration of the bromine atom from the C5 to the C4 position. The final, more stable intermediate is the 4-bromo-2-chloro-5-lithiothiazole. thieme-connect.com Quenching this lithiated species with a variety of electrophiles introduces a new functional group at the C5-position, yielding a 2,4,5-trisubstituted thiazole. acs.org This strategy highlights the utility of the halogen dance in creating polyfunctionalized thiazoles from readily available starting materials. thieme-connect.com

The results of trapping the lithiated intermediate generated from 5-bromo-2-chlorothiazole with different electrophiles are summarized below.

Table 1: Synthesis of 5-Substituted 4-Bromo-2-chlorothiazoles via Halogen Dance

| Starting Material | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 5-Bromo-2-chlorothiazole | I₂ | 4-Bromo-2-chloro-5-iodothiazole | 88 |

| 5-Bromo-2-chlorothiazole | Br₂ | 4,5-Dibromo-2-chlorothiazole | 78 |

| 5-Bromo-2-chlorothiazole | (MeS)₂ | 4-Bromo-2-chloro-5-(methylthio)thiazole | 65 |

| 5-Bromo-2-chlorothiazole | DMF | 4-Bromo-2-chloro-5-formylthiazole | 56 |

Data sourced from research on polysubstituted thiazole derivatives. thieme-connect.com

This isomerization is not limited to simple thiazoles and has been observed in more complex systems, including long-range halogen dance reactions where a halogen migrates across different rings in bithiazole systems. jst.go.jpresearchgate.net

Electrophilic Aromatic Substitution Reactions on Halogenated Thiazoles

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com However, the thiazole ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. The introduction of electron-withdrawing halogen substituents, such as in this compound, further deactivates the ring, making standard EAS reactions challenging. dalalinstitute.com

The halogen atoms at the C4 and C5 positions exert a strong deactivating effect, reducing the electron density of the thiazole ring and its susceptibility to electrophilic attack. Consequently, forcing conditions are often required for such reactions to proceed, and they may result in low yields or complex product mixtures. Functionalization of polyhalogenated thiazoles is therefore more commonly and efficiently achieved through methods that exploit the existing halogen atoms, such as metal-halogen exchange or cross-coupling reactions, rather than through direct EAS on the halogenated ring. thieme-connect.comresearchgate.net While electrophilic substitution is possible on some halogenated thiazoles, the presence of multiple deactivating groups on a compound like this compound makes it an unfavorable substrate for this type of transformation. smolecule.com

Functional Group Interconversions on the Thiazole Ring

The halogen atoms on this compound are not merely deactivating groups; they are highly useful handles for a variety of functional group interconversions (FGIs). wikipedia.org These transformations are crucial for building molecular complexity and synthesizing target compounds. The differential reactivity of the carbon-bromine versus the carbon-chlorine bond is key to achieving selective functionalization.

One of the most powerful methods for FGI on this scaffold is metal-halogen exchange. Treatment of a polyhalogenated thiazole with an organolithium reagent, such as n-butyllithium (n-BuLi), can selectively replace a bromine atom with lithium. rsc.org In the case of 2,5-dibromo-4-chlorothiazole, reaction with n-BuLi in THF at low temperatures results in selective lithium-bromine exchange at the 5-position, leaving the bromine at the 2-position and the chlorine at the 4-position untouched. researchgate.netrsc.org The resulting 2-bromo-4-chloro-5-lithiothiazole can be trapped with various electrophiles to introduce a wide range of substituents at the C5-position.

Table 2: Functionalization of 2,5-Dibromo-4-chlorothiazole via Lithiation

| Starting Material | Electrophile | Product |

|---|---|---|

| 2,5-Dibromo-4-chlorothiazole | H₂O | 2-Bromo-4-chlorothiazole |

| 2,5-Dibromo-4-chlorothiazole | DMF | 2-Bromo-4-chloro-5-formylthiazole |

| 2,5-Dibromo-4-chlorothiazole | (MeS)₂ | 2-Bromo-4-chloro-5-(methylthio)thiazole |

Data sourced from research on the metallation of polyhalogenothiazoles. rsc.org

Furthermore, the halogen atoms on the thiazole ring are excellent precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi). thieme-connect.com The different reactivities of C-I, C-Br, and C-Cl bonds in these reactions allow for sequential and site-selective couplings, making polyhalogenated thiazoles like this compound extremely valuable intermediates in the synthesis of complex molecules. thieme-connect.comacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Chlorothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), the chemical environment, connectivity, and spatial relationships of atoms can be determined. For the structural elucidation of 5-Bromo-4-chlorothiazole, various NMR experiments are employed. researchgate.netrsc.org

The this compound molecule possesses a single proton attached to the C2 carbon of the thiazole (B1198619) ring. Consequently, its ¹H NMR spectrum is characterized by its simplicity.

Expected Spectrum: The spectrum is expected to display a single signal, a singlet, as the lone proton has no adjacent protons to couple with.

Chemical Shift: This singlet would appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The precise chemical shift is influenced by the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms within the thiazole ring, as well as the nearby halogen substituents. In related thiazole structures, protons at this position have been observed in this region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H2 | Downfield (e.g., 7.0 - 9.0) | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Since this compound has three chemically distinct carbon atoms in its heterocyclic ring, three separate signals are expected in the proton-decoupled ¹³C NMR spectrum.

Expected Signals:

C2: This carbon is bonded to the single proton and is situated between the nitrogen and sulfur atoms. It is expected to appear significantly downfield.

C4: This carbon is directly attached to the electronegative chlorine atom, which would shift its signal downfield.

C5: This carbon is bonded to the bromine atom. The "heavy atom effect" of bromine can influence its chemical shift, which is also expected to be in the deshielded region of the spectrum.

The unambiguous assignment of these three signals requires more advanced NMR techniques.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) | Description |

| C2 | Downfield | Carbon between N and S; attached to H. |

| C4 | Downfield | Carbon attached to Chlorine. |

| C5 | Downfield | Carbon attached to Bromine. |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule. youtube.comarizona.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not show any cross-peaks for this molecule, as there is only one proton, confirming its isolated nature.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly bonded. For this compound, an HSQC spectrum would show a single cross-peak, definitively linking the proton singlet from the ¹H spectrum to the C2 signal in the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this structure. It reveals correlations between protons and carbons that are two or three bonds away. The single proton at the H2 position would show correlations to the C4 and C5 carbons. This information allows for the unequivocal assignment of all three carbon signals in the ¹³C spectrum, confirming the substitution pattern of the thiazole ring.

13C NMR Analysis for Carbon Framework Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing clues to the molecule's structure through analysis of its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula.

Molecular Formula Confirmation: The expected molecular formula for this compound is C₃HBrClNS. HRMS can measure the mass of the molecular ion with sufficient precision to confirm this composition, distinguishing it from other potential formulas with the same nominal mass.

Isotopic Pattern: A key feature in the mass spectrum of this compound is the distinctive isotopic signature of the halogens. The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) results in a characteristic cluster of peaks for the molecular ion ([M]⁺). This cluster would show prominent peaks at M, M+2, and M+4, with relative intensities dictated by the combined probabilities of the isotopes, providing definitive evidence for the presence of one bromine and one chlorine atom.

Table 3: Expected Molecular Ion Cluster in Mass Spectrometry

| Ion | Description | Key Feature |

| [M]⁺ | Molecular ion | Contains ⁷⁹Br and ³⁵Cl |

| [M+2]⁺ | Isotope peak | Contains ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl |

| [M+4]⁺ | Isotope peak | Contains ⁸¹Br and ³⁷Cl |

Under the high-energy conditions of mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of this fragmentation provides further structural information.

Expected Fragmentation Pathways:

Loss of Halogens: The carbon-halogen bonds are often the weakest points in the molecule. Fragmentation would likely involve the loss of a bromine radical (•Br) or a chlorine radical (•Cl), leading to significant fragment ions at [M-Br]⁺ and [M-Cl]⁺.

Ring Cleavage: The thiazole ring itself can fragment. Common fragmentation pathways for thiazoles include the loss of a nitrile species (e.g., HCN or ClCN), resulting in smaller heterocyclic or linear fragment ions. Analyzing the m/z values of these fragments helps to piece together the original structure.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a molecule provides a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds. For halogenated thiazoles like this compound, IR spectroscopy helps confirm the presence of the core thiazole ring and the carbon-halogen bonds.

The analysis of related thiazole derivatives provides insight into the expected spectral features. For instance, in various synthesized thiazole derivatives, characteristic stretching vibrations for C=N and C-S bonds within the thiazole ring are consistently observed. mdpi.comscialert.net Studies on other halogenated heterocyclic systems also show characteristic absorption bands for carbon-halogen bonds, although these can sometimes be in the lower frequency region of the spectrum and may overlap with other vibrations.

While a specific, publicly available, fully assigned IR spectrum for this compound is not readily found in the searched literature, the expected characteristic absorption bands can be summarized based on data from analogous structures.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Thiazole Ring | C=N Stretch | 1630 - 1597 | mdpi.comfrontiersin.org |

| Thiazole Ring | C-S Stretch | 718 - 641 | scialert.net |

| Carbon-Halogen | C-Cl Stretch | 850 - 550 | General IR Data |

| Carbon-Halogen | C-Br Stretch | 680 - 515 | General IR Data |

This table is generated based on typical frequency ranges for the specified functional groups and data from related compounds.

X-ray Crystallography for Solid-State Structure Determination of Halogenated Thiazoles

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structural properties of molecules like this compound.

While the specific crystal structure of this compound is not available in the searched public databases, extensive crystallographic studies have been conducted on related halogenated thiazoles and other heterocyclic systems. udayton.edumdpi.comcardiff.ac.uk These studies reveal common structural motifs and the influence of halogen atoms on the crystal packing.

For example, the crystal structure analysis of various halogenated thiazolo[5,4-d]thiazole (B1587360) derivatives shows that these molecules are typically planar. udayton.edu The introduction of halogen atoms like bromine and chlorine influences the electronic distribution and can lead to specific intermolecular interactions, such as π–π stacking and halogen bonding, which dictate the solid-state packing. udayton.edursc.org

Should single crystals of this compound be grown, X-ray diffraction analysis would yield precise data on its molecular geometry. Based on analogous structures, one would expect the thiazole ring to be essentially planar. The analysis would provide key structural parameters as outlined in the hypothetical data table below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry operations within the crystal. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| C4-Cl Bond Length | ~1.70 - 1.75 Å | Characteristic length of the carbon-chlorine bond. |

| C5-Br Bond Length | ~1.85 - 1.90 Å | Characteristic length of the carbon-bromine bond. |

| Intermolecular Interactions | e.g., Halogen bonding, π-stacking | Non-covalent forces governing crystal packing. udayton.edursc.org |

This table presents hypothetical data based on typical values found in the crystal structures of similar halogenated heterocyclic compounds.

Theoretical and Computational Chemistry Investigations of 5 Bromo 4 Chlorothiazole

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and thermodynamic stability of 5-Bromo-4-chlorothiazole. These studies model the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) is a mainstay of computational chemistry for studying heterocyclic systems due to its balance of accuracy and computational cost. DFT calculations are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. Studies on related thiazole (B1198619) derivatives confirm that methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), can accurately explore the structural and electronic properties. researchgate.net

For this compound, DFT calculations would confirm the planarity of the thiazole ring and quantify the influence of the bromine and chlorine substituents on the electron density distribution. vulcanchem.com These calculations can also determine key electronic properties such as dipole moment, polarizability, and the electrostatic potential map, which highlights the electron-rich and electron-poor regions of the molecule. This information is crucial for understanding intermolecular interactions. While specific data for this compound is not abundant, the table below illustrates typical parameters obtained from DFT calculations for a representative substituted chlorothiazole.

Table 1: Representative Calculated Molecular Properties via DFT

| Property | Predicted Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the thermodynamic stability of the molecule. |

| Dipole Moment | ~2.0 - 3.0 Debye | Quantifies the overall polarity of the molecule. |

| C4-Cl Bond Length | ~1.73 Å | Provides insight into the strength and nature of the C-Cl bond. |

| C5-Br Bond Length | ~1.88 Å | Provides insight into the strength and nature of the C-Br bond. |

| C=N-C Bond Angle | ~110° - 115° | Defines the geometry of the thiazole ring. |

Note: The values in this table are illustrative and based on general findings for similar halo-heterocycles.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often used to obtain highly accurate benchmark energies and molecular properties. For a molecule like this compound, ab initio calculations would serve to validate the results obtained from DFT methods and provide a more precise description of electron correlation effects, which are important for accurately predicting properties like bond dissociation energies and reaction barriers.

Density Functional Theory (DFT) Calculations

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting how this compound will behave in chemical reactions, identifying the most likely sites for nucleophilic or electrophilic attack and mapping out the energy landscape of potential reaction mechanisms. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.orguniv-lorraine.fr It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org

For this compound, the energies and spatial distributions of the HOMO and LUMO dictate its reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity. sci-hub.box FMO analysis can predict the regioselectivity of reactions, such as in palladium-catalyzed cross-coupling, by identifying the orbital lobes with the greatest density at specific atomic positions. nih.gov

Table 2: Representative Frontier Molecular Orbital Properties

| Parameter | Illustrative Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 to -7.5 | Lower energy indicates greater stability and lower nucleophilicity. |

| LUMO Energy | -1.0 to -2.0 | Lower energy indicates greater electrophilicity and ease of accepting electrons. |

| HOMO-LUMO Gap | 4.5 to 6.5 | A smaller gap suggests higher polarizability and greater chemical reactivity. |

Note: These values are representative for halo-heterocyclic systems and serve as an illustration.

To understand a chemical reaction completely, one must characterize the transition state (TS)—the highest energy point along the reaction coordinate. Computational modeling allows for the location and characterization of transition state structures, providing detailed insight into reaction mechanisms. researchgate.net By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) of a reaction can be determined.

For this compound, TS modeling could be used to compare the activation energies for substitution reactions at different positions on the ring, thereby explaining observed regioselectivity. For instance, in cross-coupling reactions, a distortion/interaction model can be used to compute the energy required to distort the C-X (carbon-halogen) bond to the geometry of the transition state, helping to predict which halogen is more likely to react. nih.gov

Frontier Molecular Orbital (FMO) Theory Analysis

In Silico Modeling for Structure-Reactivity Relationships

In silico modeling encompasses a range of computational techniques, including DFT and FMO analysis, to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). univ-lorraine.frresearchgate.net These models correlate computed molecular descriptors with observed chemical behavior or biological activity.

For this compound, various electronic descriptors can be calculated and used to build predictive models. researchgate.net These descriptors, derived from the computational studies described above, provide a quantitative basis for understanding how the molecule's structure dictates its reactivity. This approach is widely used in fields like medicinal chemistry and materials science to design new molecules with desired properties. researchgate.netsci-hub.box

Table 3: Key In Silico Descriptors and Their Reactivity Implications

| Computational Descriptor | Definition | Relationship to Reactivity |

| Ionization Potential (I) | The energy required to remove an electron (approximated as -EHOMO). | A lower ionization potential suggests stronger electron-donating capability. |

| Electron Affinity (A) | The energy released when an electron is added (approximated as -ELUMO). | A higher electron affinity indicates a greater capacity to accept electrons. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution ( (I-A)/2 ). | A "harder" molecule has a larger HOMO-LUMO gap and is less reactive. researchgate.net |

| Electrophilicity Index (ω) | A measure of the energy stabilization when the system acquires additional electronic charge. | A higher electrophilicity index points to a stronger electrophilic character. |

Synthesis and Chemical Applications of 5 Bromo 4 Chlorothiazole Derivatives

Functionalization at Specific Positions of the Thiazole (B1198619) Ring

The 5-bromo-4-chlorothiazole scaffold is a versatile starting material for the synthesis of a wide array of functionalized thiazole derivatives. The presence of two distinct halogen atoms at positions 4 and 5, along with a reactive C2 proton, allows for regioselective modifications.

The introduction of carboxylic acid and ester functionalities to the thiazole ring, particularly at the 2-position, is a key transformation that opens pathways to further derivatization, such as amide formation. A primary method to achieve this is through metal-halogen exchange followed by carboxylation.

Research has shown that treating a polyhalogenated thiazole, such as 2,5-dibromo-4-chlorothiazole, with n-butyllithium (n-BuLi) in THF at low temperatures (e.g., -78 °C) selectively initiates a bromine-lithium exchange at the 5-position. rsc.orgresearchgate.net The resulting lithiated intermediate can then be quenched with an appropriate electrophile. For the synthesis of carboxylic acids, this electrophile is typically carbon dioxide (CO₂). This process yields a 2-bromo-4-chloro-5-thiazolecarboxylic acid. researchgate.net Subsequent esterification, for instance with methanol, can then produce the corresponding methyl ester.

A general scheme for this transformation is as follows:

Lithiation: A polyhalogenated thiazole is dissolved in an anhydrous aprotic solvent like THF and cooled to -78 °C. An organolithium reagent, such as n-BuLi, is added dropwise to perform the metal-halogen exchange.

Carboxylation: The resulting thiazolyl-lithium species is reacted with solid or gaseous carbon dioxide.

Acidification: The reaction is quenched with an aqueous acid to protonate the carboxylate salt, yielding the final carboxylic acid. researchgate.net

Table 1: Synthesis of Thiazole Carboxylic Acid Derivatives via Lithiation

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference(s) |

| 2,5-Dibromo-4-chlorothiazole | n-Butyllithium | Carbon Dioxide (CO₂) | 2-Bromo-4-chloro-5-thiazolecarboxylic acid | rsc.orgresearchgate.net |

| 5-Bromothiazole | n-Butyllithium | Carbon Dioxide (CO₂) | Thiazole-5-carboxylic acid | researchgate.net |

The synthesis of aldehyde and ketone derivatives of this compound provides valuable intermediates for constructing more complex molecules through reactions like condensations and reductive aminations.

Aldehydes are commonly prepared via formylation of a lithiated thiazole intermediate. Similar to carboxylation, a bromine-lithium exchange can be performed on a precursor like 2,5-dibromo-4-chlorothiazole. rsc.org The resulting lithiated species is then reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). chemistry-chemists.com This introduces a formyl group at the position of lithiation. For example, lithiation at the 5-position followed by quenching with DMF yields 2-bromo-4-chlorothiazole-5-carbaldehyde. rsc.org

Ketones can be synthesized by reacting the lithiated thiazole intermediate with other carbonyl electrophiles, such as aldehydes or ketones. For instance, reacting a 5-lithiated 2-bromothiazole (B21250) derivative with acetaldehyde (B116499) or cyclohexanone (B45756) results in the formation of the corresponding secondary or tertiary alcohol, which can then be oxidized to the target ketone. researchgate.net

Table 2: Synthesis of Aldehyde and Ketone Derivatives

| Thiazole Precursor | Reagent 1 | Electrophile | Intermediate/Product | Reference(s) |

| 2,5-Dibromo-4-chlorothiazole | n-Butyllithium | N,N-Dimethylformamide (DMF) | 2-Bromo-4-chlorothiazole-5-carbaldehyde | rsc.org |

| 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | LDA | Acetaldehyde | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol | researchgate.net |

| 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | LDA | Cyclohexanone | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol | researchgate.net |

Amino and amido-thiazoles are significant subclasses due to their prevalence in pharmacologically active compounds.

Amine derivatives can be synthesized through nucleophilic substitution or modern cross-coupling reactions. The direct displacement of a halogen atom on the thiazole ring by an amine can occur, though this often requires harsh conditions. A more versatile and widely used method is the Buchwald-Hartwig amination. organic-chemistry.orgresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between a halo-thiazole (typically bromo- or chloro-substituted) and a primary or secondary amine. nih.govresearchgate.net The reaction is typically carried out using a palladium precatalyst, a phosphine (B1218219) ligand (e.g., XPhos, DavePhos), and a base such as sodium tert-butoxide (NaOtBu). rsc.org

Amide derivatives are most commonly prepared by coupling a thiazole carboxylic acid with an amine. The carboxylic acid is first activated to form a more reactive species, which then readily reacts with the amine to form the amide bond. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (1-hydroxybenzotriazole). fishersci.co.uk Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. fishersci.co.ukorganic-chemistry.org

Table 3: Representative Synthesis of Amine and Amide Derivatives

| Reaction Type | Thiazole Substrate | Coupling Partner | Key Reagents/Catalyst | Product Type | Reference(s) |

| Buchwald-Hartwig Amination | 5-Bromothiazole derivative | Diarylamine | Pd-catalyst, phosphine ligand, base | 5-N,N-Diarylaminothiazole | researchgate.net |

| Buchwald-Hartwig Amination | 4-Bromotoluene (Aryl Halide Model) | Morpholine | Pd(I) dimer precatalyst, NaOtBu | N-Aryl Morpholine | rsc.org |

| Amide Coupling | Thiazole carboxylic acid | Amine | HATU, DIEA | Thiazole amide | fishersci.co.ukorganic-chemistry.org |

The this compound structure can be a precursor to other polyhalogenated thiazoles through reactions like halogen exchange or further halogenation. These new derivatives can offer different reactivity profiles for subsequent transformations. For instance, an iodo-thiazole is often more reactive in certain cross-coupling reactions than its bromo- or chloro-analogs.

A key strategy for modifying the halogen pattern is the "halogen-dance" reaction. researchgate.netthieme-connect.com This base-induced halogen migration can be used to synthesize isomers that are otherwise difficult to access. More commonly, metal-halogen exchange followed by quenching with a halogen source is employed. For example, lithiation of 2,5-dibromo-4-chlorothiazole at the 5-position, followed by reaction with iodine (I₂), would yield 2-bromo-4-chloro-5-iodothiazole. rsc.org Direct halogenation is also possible; for example, 2-aminothiazole (B372263) can be brominated using N-bromosuccinimide (NBS). researchgate.net

Table 4: Synthesis of Other Halogenated Thiazoles

| Starting Material | Reagents | Reaction Type | Product | Reference(s) |

| 2,5-Dibromo-4-chlorothiazole | 1. n-BuLi 2. I₂ | Lithiation-Iodination | 2-Bromo-4-chloro-5-iodothiazole | rsc.org |

| 2,4-Dichlorothiazole | 1. LDA 2. Electrophile | Deprotonation-Quench | 5-Substituted-2,4-dichlorothiazole | rsc.org |

| 2,5-Dibromo-4-chlorothiazole | Stille Coupling Reagents | Cross-Coupling | 4-chloro-2,5-bis(3-octylthiophen-2-yl)thiazole | rsc.org |

Amine and Amide Derivatives

Use as Precursors for Complex Heterocyclic Systems

The functional groups installed on the this compound core serve as handles for intramolecular or intermolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These polycyclic structures are of significant interest in materials science and medicinal chemistry.

A prominent example is the synthesis of thieno[3,2-d]thiazoles. nih.gov This can be achieved by reacting a 4-chlorothiazole-5-carbaldehyde derivative with a reagent like ethyl 2-mercaptoacetate. rsc.orgresearchgate.net The reaction proceeds via an initial condensation followed by an intramolecular nucleophilic substitution of the chlorine atom, leading to the formation of the fused thiophene (B33073) ring. rsc.org

Furthermore, functionalized thiazoles can undergo cyclization to form a variety of other fused systems. For instance, a 4-azidothiazole-5-carbaldehyde, prepared by nucleophilic displacement of the chlorine in a 4-chlorothiazole-5-carbaldehyde, can be heated to generate a nitrene intermediate. rsc.orgrsc.org This reactive species can then cyclize to form systems like 4H-pyrrolo[2,3-d]thiazoles or 2H-pyrazolo[3,4-d]thiazoles depending on the substituents. rsc.orgresearchgate.net Iron-catalyzed C-H amination reactions have also been developed to construct imidazole-fused ring systems, such as imidazo[5,1-b]thiazoles. organic-chemistry.org

Table 5: Examples of Fused Heterocyclic Systems from Thiazole Precursors

| Thiazole Precursor | Key Reagent(s) | Fused System Formed | Reference(s) |

| 4-Chlorothiazole-5-carbaldehyde | Ethyl 2-mercaptoacetate | Thieno[2,3-d]thiazole | rsc.orgresearchgate.netrsc.org |

| 4-Azidothiazole-5-carbaldehyde | Heat (Toluene) | 4H-Pyrrolo[2,3-d]thiazole / 2H-Pyrazolo[3,4-d]thiazole | rsc.orgrsc.org |

| Benzylamine and Thiazole derivatives | FeCl₃ (catalyst) | Imidazo[5,1-b]thiazole | organic-chemistry.org |

Synthesis of Bi- and Oligothiazoles

The construction of bi- and oligothiazole frameworks is a significant endeavor in synthetic chemistry, driven by the prevalence of these motifs in natural products and materials science. The functionalized core of this compound offers a versatile platform for such syntheses, primarily through palladium-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, and Negishi couplings are instrumental in forming carbon-carbon bonds between thiazole units.

While direct examples starting from this compound are not extensively documented in readily available literature, the principles can be inferred from reactions involving similar di-halogenated thiazoles. For instance, the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles has been successfully achieved starting from 2,4-dibromothiazole. Current time information in Bangalore, IN. This process involves a regioselective Pd(0)-catalyzed cross-coupling to introduce a substituent at the 2-position, followed by a second cross-coupling event at the 4-position to form the bithiazole linkage. Current time information in Bangalore, IN. The reactivity of the bromine and chlorine atoms in this compound would similarly be exploited, with the bromine at position 5 being particularly susceptible to oxidative addition in palladium-catalyzed cycles.

The general strategy for synthesizing a bithiazole using this compound would involve its reaction with a thiazole-organometallic species. This could be a thiazole-boronic acid or ester in a Suzuki coupling, a thiazole-organostannane in a Stille coupling, or a thiazole-organozinc reagent in a Negishi coupling. The choice of reaction often depends on factors like functional group tolerance and the availability of precursors. cdnsciencepub.com Stille couplings, for example, have been noted for their superiority in certain syntheses of halogenated bithiazoles due to fewer side reactions compared to the Negishi method in specific cases. cdnsciencepub.com

The following table outlines a representative Suzuki cross-coupling reaction, a powerful method for C-C bond formation, which could be adapted for the synthesis of a bithiazole derivative from this compound. researchgate.netsdiarticle5.com

Table 1: Representative Suzuki Cross-Coupling for Bithiazole Synthesis

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Thiazole-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-(4-Chlorothiazol-5-yl)thiazole |

| This compound | Thiazole-5-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 5-(4-Chlorothiazol-5-yl)thiazole |

This table represents a hypothetical adaptation of established Suzuki coupling methodologies to the specific substrate.

The synthesis of longer oligothiazoles can be envisioned through iterative cross-coupling strategies, where a bromo-bithiazole intermediate is further functionalized and coupled with another thiazole unit. The differential reactivity of the C-Br versus C-Cl bond could potentially be exploited for selective, sequential functionalization.

Development of this compound-Based Ligands and Catalysts

The thiazole ring is a valuable scaffold in coordination chemistry, appearing in a variety of ligands for catalysis due to its electronic properties and ability to coordinate with a wide range of metals. researchgate.netsdiarticle5.com The presence of reactive halogen substituents on the this compound ring provides synthetic handles for its incorporation into more complex ligand architectures, which can then be used to prepare catalytically active metal complexes.

The development of ligands from this compound can proceed via several established pathways. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, allowing for the attachment of phosphine, pyridine, or other coordinating groups. For example, a phosphine moiety could be introduced via a coupling reaction with a diarylphosphine, a common strategy for creating phosphine ligands used in catalysis. acs.org These phosphine-thiazole ligands can support various metals, including iridium for asymmetric hydrogenation or palladium for cross-coupling reactions. researchgate.net

Another prominent avenue is the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are prized for forming strong sigma bonds with metal centers, leading to robust and highly active catalysts. nih.gov The synthesis of an NHC precursor from this compound could be initiated by substituting the bromine atom with an N-aryl group, followed by quaternization of the thiazole nitrogen and subsequent deprotonation to yield the carbene. Palladium-NHC complexes are particularly effective for challenging cross-coupling reactions. rsc.org

The potential catalytic applications of metal complexes derived from this compound are broad. Based on analogous systems, they could be expected to perform well in reactions such as:

Suzuki-Miyaura Cross-Coupling: Palladium complexes with thiazole-based ligands are known to effectively catalyze the formation of C-C bonds. cdnsciencepub.comresearchgate.net

Hydrogenation Reactions: Iridium and Ruthenium complexes featuring thiazole-containing ligands have been used as catalysts for the asymmetric hydrogenation of various substrates. researchgate.netmdpi.commdpi.com

C-H Activation/Functionalization: The development of palladium catalysts for C-H activation is a burgeoning field, and thiazole-ligated complexes could offer unique reactivity.

The following table summarizes potential catalyst systems that could be developed from this compound and their target applications, based on existing research into thiazole-based catalysts.

Table 2: Potential Catalyst Systems Derived from this compound

| Ligand Type Derived from this compound | Metal Center | Potential Catalytic Application |

|---|---|---|

| Phosphine-thiazole | Palladium (Pd) | Suzuki-Miyaura, Heck, Sonogashira Cross-Coupling |

| Phosphine-thiazole | Iridium (Ir) | Asymmetric Hydrogenation |

| N-Heterocyclic Carbene (NHC) | Palladium (Pd) | Challenging Cross-Coupling Reactions (e.g., with aryl chlorides) |

| Schiff Base-thiazole | Copper (Cu), Palladium (Pd) | Oxidation, C-C and C-N Coupling Reactions |

| Pincer-type Thiazole Ligand | Ruthenium (Ru) | Transfer Hydrogenation, Dehydrogenation |

This table is illustrative and based on the catalytic activities of known thiazole-containing ligand-metal complexes.

Applications in Advanced Organic Synthesis and Materials Science

Role in the Synthesis of Pharmaceutical Leads and Intermediates

5-Bromo-4-chlorothiazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. chemimpex.comcymitquimica.com Its unique structure, featuring both bromine and chlorine substituents on a thiazole (B1198619) ring, provides multiple reactive sites for further chemical modifications. vulcanchem.com This allows for the construction of complex molecular architectures with diverse biological activities. The halogen atoms enhance the compound's reactivity, making it an ideal intermediate for developing biologically active molecules. chemimpex.com

Precursors for Kinase Inhibitors (e.g., STK4 inhibitors)

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. Therefore, inhibitors of specific kinases are a major focus of drug discovery.

Notably, this compound is a key precursor in the development of Serine/Threonine Kinase 4 (STK4) inhibitors. google.com STK4, also known as Mammalian STE20-like kinase 1 (MST1), is involved in cellular processes such as proliferation, apoptosis, and immune response. google.com A patent for STK4 inhibitors describes the use of 5-bromo-4-chlorothiazol-2-amine, which is then converted to this compound in the synthetic route. google.com The halogenated thiazole core is also pivotal in synthesizing epidermal growth factor receptor (EGFR) inhibitors used in oncology. vulcanchem.com

The synthesis of these inhibitors often involves coupling reactions where the bromine and chlorine atoms on the thiazole ring are strategically replaced with other functional groups to achieve the desired molecular structure and biological activity.

Building Blocks for Other Biologically Relevant Molecules

Beyond kinase inhibitors, this compound and its derivatives are instrumental in creating a wide array of other biologically significant molecules. The thiazole ring itself is a common scaffold in many pharmaceuticals due to its ability to interact with various biological targets.

Derivatives of this compound have been investigated for their potential as:

Antimicrobial Agents: The presence of halogens can enhance the antimicrobial properties of thiazole derivatives. cymitquimica.comvulcanchem.com

Anti-inflammatory Drugs: Thiazole-containing compounds have shown promise in the development of new anti-inflammatory agents. chemimpex.com

Central Nervous System (CNS) Agents: The structural versatility of thiazoles allows for the design of molecules that can cross the blood-brain barrier and act on CNS targets.

The reactivity of the carbon-halogen bonds in this compound allows for a variety of synthetic transformations, including cross-coupling reactions like the Suzuki and Stille reactions, which are powerful tools for creating carbon-carbon bonds and assembling complex molecules. vulcanchem.comresearchgate.net

Integration into Agrochemical Synthesis

The utility of this compound extends to the field of agrochemicals, where it serves as an important intermediate in the synthesis of fungicides and herbicides. chemimpex.comcymitquimica.com The development of new and effective crop protection agents is crucial for global food security, and thiazole-based compounds have demonstrated significant potential in this area.

The biological activity of these agrochemicals is often attributed to the thiazole core, which can interfere with essential biochemical pathways in fungi and weeds. The bromo and chloro substituents on the thiazole ring can be fine-tuned to optimize the compound's efficacy, selectivity, and environmental profile. For instance, ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a derivative used in the synthesis of agrochemicals. guidechem.com

Contribution to the Synthesis of Organic Electronic Materials (Based on general thiazole applications)

While specific applications of this compound in organic electronic materials are not extensively documented, the broader class of thiazole derivatives is gaining significant attention in materials science. kuey.net Thiazole-containing polymers and small molecules are being explored for their use in a variety of organic electronic devices, including:

Organic Field-Effect Transistors (OFETs): Thiazolo[5,4-d]thiazole (B1587360) derivatives have been synthesized and investigated as active materials for solution-processable OFETs. conicet.gov.ar These materials exhibit good charge transport properties, which are essential for transistor performance. kuey.net

Organic Light-Emitting Diodes (OLEDs): The electronic properties of thiazole-based materials make them suitable for use as components in OLEDs, which are used in displays and lighting. kuey.netmdpi.com

Organic Photovoltaics (OPVs): Thiazole derivatives are being incorporated into the design of new materials for organic solar cells, where they can function as electron donors or acceptors. kuey.netrsc.org

The planar structure and electron-deficient nature of the thiazole ring contribute to the desirable electronic and photophysical properties of these materials. rsc.org The ability to functionalize the thiazole ring, as exemplified by the bromo and chloro substituents in this compound, allows for the tuning of these properties to meet the specific requirements of different electronic applications. google.com

Future Research Perspectives and Methodological Advancements for 5 Bromo 4 Chlorothiazole

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and improve safety. Future research on the synthesis of 5-Bromo-4-chlorothiazole will likely focus on replacing traditional, often hazardous, reagents and solvents with more sustainable alternatives.

Current synthetic routes to similar halogenated thiazoles can involve multi-step processes with stoichiometric amounts of halogenating agents and organic solvents. Green chemistry approaches seek to overhaul these methods by introducing catalytic processes, utilizing safer solvents like water, and improving atom economy. mdpi.com The goal is to design syntheses that are not only environmentally benign but also more cost-effective and efficient. nih.gov For instance, the use of water as a solvent, despite the low solubility of many organic compounds, is a key area of research, as it is non-flammable, non-toxic, and abundant. mdpi.com

Table 1: Comparison of Traditional vs. Prospective Green Synthesis Parameters

| Parameter | Traditional Synthesis Approach | Prospective Green Chemistry Approach |

|---|---|---|

| Solvents | Chlorinated hydrocarbons, DMF, THF | Water, ethanol, supercritical CO₂, ionic liquids |

| Reagents | Stoichiometric brominating/chlorinating agents | Catalytic systems, electrochemistry |

| Energy Input | High temperatures, prolonged heating | Microwave-assisted synthesis, lower reaction temperatures |

| Atom Economy | Often moderate, with significant waste | High, minimizing by-product formation |

| Process Steps | Multiple discrete steps for halogenation | One-pot or tandem reactions |

Future work could explore a one-pot synthesis of this compound from a suitable precursor using a dual-catalytic system in an aqueous medium, significantly reducing waste and operational complexity.

Expanding the Scope of Catalytic Transformations

The bromine and chlorine substituents on the thiazole (B1198619) ring of this compound represent versatile handles for further molecular elaboration, primarily through cross-coupling reactions. While palladium-catalyzed reactions like the Suzuki-Miyaura coupling are standard, future research is expected to broaden the catalytic toolbox. aablocks.com

A key challenge and opportunity lie in the selective functionalization of either the C-Br or C-Cl bond. This differential reactivity can be exploited to introduce different substituents in a stepwise manner. Research into catalyst systems that exhibit high selectivity for one halogen over the other is a significant frontier. For example, zinc-catalyzed cross-coupling reactions have emerged as a potential alternative to palladium-based methods for certain substrates. aablocks.com Investigations into the applicability of first-row transition metals (e.g., iron, copper, nickel) as cheaper and more abundant catalysts are also gaining traction. Furthermore, the "halogen dance" reaction, a base-catalyzed halogen migration, could be explored as a method to synthesize isomers of this compound that are not easily accessible through direct synthesis. researchgate.net

Table 2: Potential Catalytic Systems for Selective Functionalization

| Reaction Type | Catalyst System | Target Bond | Potential Outcome |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | C-Br (preferentially) | Arylation/alkenylation at C5 |

| Buchwald-Hartwig | Ni(II) complexes / Ligand | C-Cl | Amination or etherification at C4 |

| Sonogashira | Cu(I) / Pd(0) | C-Br | Alkynylation at C5 |

| Zinc-Catalyzed Coupling | ZnBr₂ / Aryl borates | C-Br | Alternative C-C bond formation aablocks.com |

Expanding these catalytic methods will enable the modular synthesis of complex 2,4,5-trisubstituted thiazole derivatives for screening in drug discovery and materials science. scholaris.ca

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions, maximize yields, and understand mechanistic pathways, real-time monitoring of chemical reactions is indispensable. Advanced in situ spectroscopic techniques are set to revolutionize the study of reactions involving this compound.

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the continuous tracking of reactant consumption and product formation without disturbing the reaction mixture. researchgate.netrsc.org For thiazole synthesis, these methods can identify key reaction intermediates, helping to elucidate complex mechanisms like the Hantzsch thiazole synthesis. acs.org Combining microfluidic reactors with techniques like infrared photodissociation (IRPD) spectroscopy offers an even more powerful approach, enabling the characterization of short-lived, isomeric intermediates that are invisible to conventional methods. acs.org The application of these Process Analytical Technologies (PAT) can lead to more robust and reproducible synthetic protocols for this compound and its derivatives.

Table 3: In Situ Spectroscopic Techniques for Reaction Analysis

| Technique | Information Provided | Advantages for Thiazole Synthesis |

|---|---|---|

| FTIR Spectroscopy | Real-time concentration of functional groups (e.g., C=O, N-H). researchgate.net | Tracks disappearance of starting materials and appearance of the thiazole ring vibrations. |

| Raman Spectroscopy | Complements FTIR; good for symmetric bonds and aqueous solutions. rsc.org | Monitors changes in the aromatic core and substituent bonds in real-time. rsc.org |

| IRPD Spectroscopy | Isomer-specific vibrational spectra of gas-phase ions. acs.org | Unambiguous structural assignment of transient intermediates and products. acs.org |

| NMR Spectroscopy | Detailed structural information and quantification of species. | Online monitoring can provide a complete picture of all soluble species in the reaction. |

By implementing these monitoring tools, researchers can accelerate reaction optimization, moving from slow, iterative offline analysis to rapid, data-driven online control.

Integration of Machine Learning in Predictive Synthesis and Reactivity

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools in chemical research. nih.gov For a molecule like this compound, ML can be applied to predict reactivity, plan novel synthetic routes, and optimize reaction conditions. numberanalytics.com

ML models can be trained on large datasets of known chemical reactions, including those of halogenated heterocycles. acs.org These models can then predict the most suitable catalysts, solvents, and temperatures for a desired transformation of this compound, potentially saving significant experimental time and resources. acs.org For instance, neural networks can learn the complex, non-linear relationships between reactants and reaction conditions to suggest optimal parameters for a novel cross-coupling reaction. acs.org Furthermore, retrosynthesis prediction models, enhanced by transfer learning for sparse data sets like heterocycle synthesis, can propose novel and efficient synthetic pathways to complex target molecules derived from this compound. chemrxiv.org

Table 4: Applications of Machine Learning in the Chemistry of this compound

| ML Application | Description | Potential Impact |

|---|---|---|

| Reaction Condition Prediction | Models predict optimal solvents, reagents, and temperature for a given transformation. acs.org | Accelerates optimization and reduces the number of failed experiments. |

| Synthesis Planning | AI algorithms propose multi-step synthetic routes to complex target molecules. numberanalytics.com | Facilitates the design of novel derivatives for drug discovery. |

| Reactivity Prediction | Predicts the likely outcome or yield of a reaction with new substrates. | Guides chemists in selecting the most promising reaction pathways to explore. |

| Property Prediction | Models predict physicochemical or biological properties of virtual derivatives. nih.govnumberanalytics.com | Enables high-throughput virtual screening before committing to synthesis. |

While challenges related to data quality and model generalizability exist, the continued integration of ML promises to dramatically accelerate the pace of discovery and innovation in the chemistry of this compound. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-4-chlorothiazole, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves halogenation of thiazole derivatives. For example, bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Key intermediates (e.g., 4-chlorothiazole) should be characterized via -NMR to confirm regioselectivity, with attention to coupling patterns in the aromatic region (e.g., singlet for thiazole protons). GC-MS or LC-HRMS can verify molecular weight and purity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation of volatile byproducts. Store the compound in a cool, dry place away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via licensed hazardous chemical disposal services .

Q. How can researchers confirm the purity of this compound before use in reactions?

- Methodological Answer : Perform HPLC with a C18 column and UV detection at 254 nm. Compare retention times with a certified reference standard. Alternatively, use elemental analysis (C, H, N, S) to verify stoichiometric ratios. Purity >98% is recommended for reproducible results in catalysis or medicinal chemistry applications .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 5-position is more reactive than the chlorine at the 4-position in Suzuki-Miyaura couplings due to lower bond dissociation energy. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via -NMR to distinguish between C-Br and C-Cl coupling products. Computational studies (DFT) can predict charge distribution and guide ligand selection .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : If -NMR signals overlap (e.g., aromatic protons), use 2D NMR techniques like COSY or NOESY to assign peaks. For ambiguous mass spectrometry fragments, employ high-resolution tandem MS (HRMS/MS) with collision-induced dissociation. Cross-validate with X-ray crystallography when single crystals are obtainable .

Q. How can researchers optimize the scalability of this compound synthesis while minimizing hazardous byproducts?